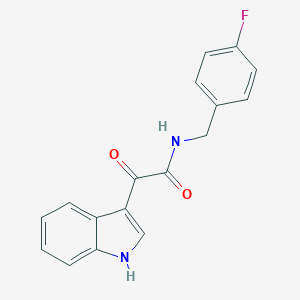

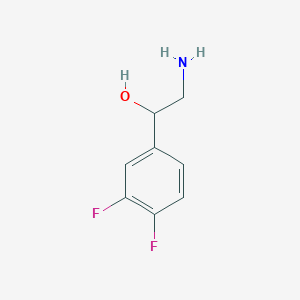

N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TCS1105 is a benzodiazepine ligand known for its dual action on gamma-aminobutyric acid type A (GABAA) receptors. It acts as an agonist for receptors containing the alpha-2 subunit and as an antagonist for receptors containing the alpha-1 subunit. This compound has been studied for its effects on anxiety-like behavior, social dominance, and axonal growth cone collapse in various animal models .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TCS1105 involves several steps, starting from commercially available precursors. The key steps typically include:

Formation of the Benzodiazepine Core: This is achieved through a condensation reaction between an ortho-diamine and a suitable diketone.

Functionalization: Introduction of functional groups such as fluorine and amide groups is carried out using standard organic synthesis techniques like halogenation and amidation.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of TCS1105 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing efficient purification processes. The use of automated reactors and continuous flow chemistry could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

TCS1105 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.

Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Chemistry

In chemistry, TCS1105 is used as a model compound to study the behavior of benzodiazepine ligands and their interactions with GABAA receptors. It serves as a reference for developing new compounds with similar or improved properties.

Biology

Biologically, TCS1105 is employed in research to understand its effects on anxiety-like behavior and social dominance in animal models. It is also used to study the mechanisms of axonal growth cone collapse, providing insights into neuronal development and regeneration.

Medicine

In medicine, TCS1105 has potential applications in the development of new anxiolytic drugs. Its dual action on GABAA receptors makes it a promising candidate for treating anxiety disorders and other neurological conditions.

Industry

Industrially, TCS1105 could be used in the development of new pharmaceuticals targeting GABAA receptors. Its unique properties make it valuable for creating drugs with specific receptor subtype selectivity.

Mechanism of Action

TCS1105 exerts its effects by binding to GABAA receptors, which are ion channels that mediate inhibitory neurotransmission in the central nervous system. By acting as an agonist for receptors containing the alpha-2 subunit, TCS1105 enhances inhibitory signaling, reducing anxiety-like behavior. Conversely, its antagonistic action on receptors containing the alpha-1 subunit modulates other behavioral effects, such as social dominance .

Comparison with Similar Compounds

Similar Compounds

Diazepam: A well-known benzodiazepine with anxiolytic, sedative, and muscle relaxant properties.

Alprazolam: Another benzodiazepine used primarily for treating anxiety and panic disorders.

Lorazepam: Used for its anxiolytic and sedative effects, similar to diazepam but with a shorter duration of action.

Uniqueness of TCS1105

TCS1105 is unique due to its dual action on GABAA receptors, acting as both an agonist and antagonist depending on the receptor subtype. This selective action allows for more targeted effects, potentially reducing side effects associated with non-selective benzodiazepines. Additionally, its ability to modulate social behavior and axonal growth cone collapse makes it a valuable tool for studying complex neurological processes .

Properties

IUPAC Name |

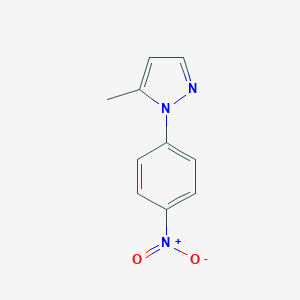

N-[(4-fluorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O2/c18-12-7-5-11(6-8-12)9-20-17(22)16(21)14-10-19-15-4-2-1-3-13(14)15/h1-8,10,19H,9H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCCHJFFYCGXFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60878106 |

Source

|

| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185391-33-7 |

Source

|

| Record name | 1H-Indole-3-acetamide, N-[(4-MeO-Ph)Me]-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-ethoxy-3-oxopropyl)(phenylmethyl)amino]Butanoic acid ethyl ester](/img/structure/B168487.png)

![[1,1'-Biphenyl]-3,4'-diol](/img/structure/B168496.png)